Spectaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spectaline is a natural product found in Cassia leptophylla with data available.

Aplicaciones Científicas De Investigación

Antinociceptive Properties

- Antinociceptive Activity: Spectaline, a piperidine alkaloid isolated from Cassia leptophylla, exhibits significant antinociceptive effects. It was found to inhibit acetic acid-induced abdominal writhing in mice but did not show central analgesic activity in other models. This suggests potential as a pain reliever, particularly in peripheral pain models (Alexandre-Moreira et al., 2003).

Synthesis and Derivatives

- Stereoselective Synthesis: The stereoselective synthesis of this compound has been achieved, contributing to the development of methodologies for asymmetric synthesis of complex functionalized piperidine cores. This is important for the creation of new compounds with potential therapeutic applications (Lee et al., 2003).

Central Nervous System Effects

- CNS Depressant and Anticonvulsant Activities: this compound has been shown to have CNS depressant and anticonvulsant activities in mice, indicating potential for neurological applications. This includes decreasing motor activity and increasing latency for development of convulsions induced by certain agents (Silva et al., 2011).

Antileishmanial and Trypanocidal Activities

- Leishmanicidal and Trypanocidal Effects: this compound has shown significant activity against the parasite Leishmania major without toxic effects on murine macrophages. Additionally, (+)-spectaline and iso-6-spectaline have demonstrated inhibitory effects on the growth of Trypanosoma brucei rhodesiense, a human-infective species (Melo et al., 2014; Lim et al., 2019).

Cholinesterase Inhibitors

- Cholinesterase Inhibition: Derivatives of this compound have been investigated as cholinesterase inhibitors, showing potential as noncompetitive inhibitors with CNS selectivity and few peripheral side effects. This suggests a role in treating conditions like Alzheimer's disease (Castro et al., 2008).

Antiproliferative Activity

- Antiproliferative Activity in Cancer Cells: Alkaloids derived from Senna spectabilis, including this compound, have been shown to have antiproliferative activity on HepG2 cells, inducing cell cycle arrest. This suggests potential for use in cancer therapy (Pereira et al., 2016).

Propiedades

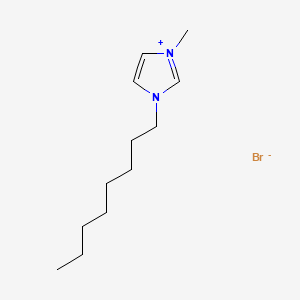

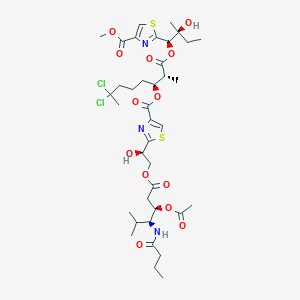

Fórmula molecular |

C20H39NO2 |

|---|---|

Peso molecular |

325.5 g/mol |

Nombre IUPAC |

14-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]tetradecan-2-one |

InChI |

InChI=1S/C20H39NO2/c1-17(22)13-11-9-7-5-3-4-6-8-10-12-14-19-15-16-20(23)18(2)21-19/h18-21,23H,3-16H2,1-2H3/t18-,19+,20-/m0/s1 |

Clave InChI |

SMOKZFNZPZHGMX-ZCNNSNEGSA-N |

SMILES isomérico |

C[C@H]1[C@H](CC[C@H](N1)CCCCCCCCCCCCC(=O)C)O |

SMILES |

CC1C(CCC(N1)CCCCCCCCCCCCC(=O)C)O |

SMILES canónico |

CC1C(CCC(N1)CCCCCCCCCCCCC(=O)C)O |

Sinónimos |

spectaline |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B1250010.png)

![(2S,3S,4R)-N-[(3S,9S,12S,15R,18S,21S,22R)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)-methoxymethyl]-3,4,10,22-tetramethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3,4-dimethyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B1250021.png)